molecular formula C16H23NO3 B256502 N-cyclohexyl-2-(2-methoxyphenoxy)propanamide

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide

Cat. No. B256502
M. Wt: 277.36 g/mol
InChI Key: XWHSQBTZQPSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide, also known as CR4056, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system and have anti-inflammatory and analgesic effects.

Mechanism of Action

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide acts as an inhibitor of FAAH, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-cyclohexyl-2-(2-methoxyphenoxy)propanamide increases the levels of endocannabinoids, which modulate the endocannabinoid system and exert anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methoxyphenoxy)propanamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in preclinical models of inflammatory pain and osteoarthritis. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are markers of oxidative stress. In addition, N-cyclohexyl-2-(2-methoxyphenoxy)propanamide has been shown to improve the mitochondrial function and reduce the levels of apoptotic markers in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide has several advantages as a research tool. It is a highly selective inhibitor of FAAH and does not interact with other enzymes or receptors. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has poor solubility in aqueous solutions and requires the use of organic solvents such as DMSO or ethanol. It also has low bioavailability and requires high doses to achieve therapeutic effects in vivo.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-(2-methoxyphenoxy)propanamide. One direction is to investigate its potential therapeutic applications in other disease conditions such as cancer, autoimmune diseases, and metabolic disorders. Another direction is to develop more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Finally, the development of novel delivery systems such as nanoparticles or liposomes could improve the bioavailability and efficacy of N-cyclohexyl-2-(2-methoxyphenoxy)propanamide in vivo.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(2-methoxyphenoxy)propanamide involves the reaction of cyclohexylamine with 2-(2-methoxyphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclohexyl-2-(2-methoxyphenoxy)propanamide in high purity.

Scientific Research Applications

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory pain, neuropathic pain, and osteoarthritis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C16H23NO3/c1-12(16(18)17-13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)19-2/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18)

InChI Key

XWHSQBTZQPSGBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCCCC1)OC2=CC=CC=C2OC

Canonical SMILES

CC(C(=O)NC1CCCCC1)OC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.